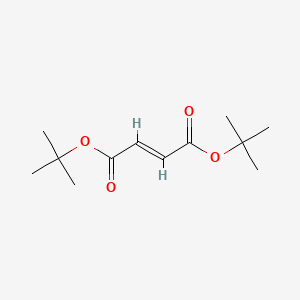

Di-tert-butil fumarato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Di-tert-butyl fumarate (DtBF) is a diester of fumaric acid where both hydrogen atoms of the carboxylic groups are replaced by tert-butyl groups. It is a compound that has been studied for its ability to polymerize into various forms, including nonflexible rod-like polymers and high molecular weight poly(fumaric acid) . The polymerization of DtBF can be initiated by radical initiators such as 1,1'-azobisisobutyronitrile and benzoyl peroxide . The resulting polymers have been found to be soluble in organic solvents like benzene, toluene, carbon tetrachloride, and tetrahydrofuran .

Synthesis Analysis

DtBF can be polymerized to form high molecular weight polymers. One method involves the homopolymerization of DtBF using radical initiators at temperatures ranging from 50 to 80°C . Another approach is the one-pot synthesis of high molecular weight poly(dialkyl fumarate)s from DtBF, which involves the elimination of isobutene and subsequent esterification in alcohol without isolating poly(fumaric acid) . Additionally, DtBF can undergo monomer-isomerization radical polymerization in the presence of an isomerization catalyst like morpholine, leading to high molecular weight polymers .

Molecular Structure Analysis

The molecular structure of polymers derived from DtBF has been characterized using various spectroscopic techniques. For instance, the mean-square radius of gyration of poly(di-tert-butyl fumarate) (PDtBF) has been determined, indicating that PDtBF has a larger average chain dimension compared to poly(diisopropyl fumarate) due to differences in chain stiffness . The structure of the polymers has been further analyzed using IR and NMR spectroscopies, revealing the presence of alternating ester groups along the polymer chain .

Chemical Reactions Analysis

DtBF is involved in various chemical reactions, primarily its polymerization to form different types of polymers. The degradation of poly(DtBF) at elevated temperatures leads to the quantitative elimination of isobutene, leaving behind poly(fumaric acid) . This degradation process has been proposed as a novel route for synthesizing high molecular weight poly(fumaric acid) . The kinetics of the degradation of tert-butyl carboxylate groups in poly-di-tert-butyl fumarate have also been studied, showing that intermolecular interaction significantly contributes to the reaction kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of DtBF and its polymers have been extensively studied. The polymers obtained from DtBF do not melt but degrade at temperatures around 180-190°C . The solubility of these polymers in organic solvents suggests potential applications where solution processing is required . The thermal degradation behavior of poly-di-tert-butyl fumarate has been investigated, providing insights into the stability and decomposition patterns of these materials .

Aplicaciones Científicas De Investigación

Iniciador de Polimerización

El di-tert-butil fumarato (DtBF) es conocido por homopolímerizar fácilmente con iniciadores radicales como 1,1′-azobisisobutironitrilo y peróxido de benzoílo a temperaturas entre 5080°C. Este proceso produce un polímero rígido en forma de varilla, poli(tert-butoxicarbonilmetileno), con un peso molecular promedio en número de más de 100.000 .

Síntesis de Nitróxidos de Pirrolidina

El DtBF se ha utilizado en la síntesis de nitróxidos de pirrolidina altamente tensionados con grupos tanto etilo como tert-butilo. Estos compuestos demuestran una alta resistencia a la reducción con antioxidantes biogénicos y sistemas enzimáticos, lo cual es significativo para sus aplicaciones potenciales en química medicinal .

3. Agente Vulcanizante para Caucho y Elastómeros Aunque no está directamente relacionado con el DtBF, su derivado, el disulfuro de di-tert-butilo, sirve como un importante intermedio orgánico y agente vulcanizante para caucho y elastómeros. Esto destaca el potencial del DtBF para ser utilizado en aplicaciones similares dentro de la ciencia de los materiales .

Síntesis de Antioxidantes

El DtBF puede participar en la síntesis de antioxidantes como el poliestireno modificado con 2,6-di-tert-butilfenol a través de reacciones como la reacción de Friedel-Crafts. Esto demuestra su papel en la creación de materiales con mayor estabilidad frente a la degradación oxidativa .

Mecanismo De Acción

Target of Action

Di-tert-butyl fumarate (DtBF) is a chemical compound that primarily targets the formation of polymers . It is used as a monomer in the production of high molecular weight polymers .

Mode of Action

DtBF undergoes radical high polymerization with radical initiators such as 1,1’-azobisisobutyronitrile and benzoyl peroxide . This process occurs at temperatures between 50 and 80 degrees Celsius . The result is a non-flexible, rod-like polymer known as poly(tert-butoxycarbonylmethylene) .

Biochemical Pathways

The biochemical pathways involved in the action of DtBF are primarily related to the polymerization process . The polymerization of DtBF leads to the formation of high molecular weight polymers . .

Pharmacokinetics

It’s known that the polymer formed from dtbf is soluble in benzene, toluene, carbon tetrachloride, and tetrahydrofuran .

Result of Action

The primary result of DtBF’s action is the formation of a high molecular weight polymer . The remaining polymer is confirmed to be a pure poly(fumaric acid), poly(hydroxycarbonylmethylene) .

Action Environment

The action of DtBF is influenced by environmental factors such as temperature . The polymerization process occurs at temperatures between 50 and 80 degrees Celsius , and the degradation of the resulting polymer occurs at temperatures between 180 and 190 degrees Celsius .

Propiedades

IUPAC Name |

ditert-butyl (E)-but-2-enedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVGHYYKWDQHFV-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41700-07-6 |

Source

|

| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes di-tert-butyl fumarate useful in polymer synthesis?

A1: Di-tert-butyl fumarate serves as a monomer in producing various polymers. Its structure allows for radical polymerization, yielding polymers like poly(di-tert-butyl fumarate). [, , , ] This polymer can be further modified, for example, through pyrolysis, to obtain high molecular weight poly(fumaric acid). []

Q2: Can di-tert-butyl fumarate be used to create polymers with specific properties?

A3: Yes, di-tert-butyl fumarate can be copolymerized with other monomers to fine-tune the final polymer properties. For example, copolymerizing it with bis{3-[tris(trimethylsiloxy)silyl]propyl} fumarate yields polymers with excellent oxygen permeability. [] Furthermore, poly(silyl ester)s incorporating di-tert-butyl fumarate exhibit self-crosslinking capabilities. [, ] This crosslinking enhances properties like glass transition temperature and thermal stability. [, ]

Q3: Are there alternative synthetic routes to poly(silyl ester)s containing di-tert-butyl fumarate units?

A4: Research highlights a novel method for synthesizing poly(silyl ester)s using di-tert-butyl fumarate. This method involves a condensation reaction with dichlorosilanes like 1,5-dichloro-1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane or 1,3-dichlorotetramethyldisiloxane. [, ] This approach offers several advantages, including catalyst-free and solvent-free conditions, easy removal of volatile tert-butyl chloride byproduct, and the ability to conduct polymerization at lower temperatures. [, ]

Q4: Beyond polymers, what other applications does di-tert-butyl fumarate have?

A5: Di-tert-butyl fumarate acts as a substrate in organic synthesis, specifically in enantioselective 1,4-addition reactions. [] For example, rhodium-catalyzed asymmetric addition of arylboronic acids to di-tert-butyl fumarate yields chiral 2-arylsuccinic esters, valuable intermediates in synthesizing optically active compounds. []

Q5: How do chemically amplified resists based on di-tert-butyl fumarate work?

A6: Research explores using poly(di-tert-butyl fumarate-co-styrene) containing an onium salt as a chemically amplified resist. [] Upon UV exposure and heating, this resist undergoes chemical changes, generating patterns with distinct polar and nonpolar regions. [] This property enables the selective binding of various molecules, such as fluorescent dyes or amines, paving the way for creating functional images. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)